Product packaging for 2-(2,5-Dichlorophenyl)-1H-benzimidazole(Cat. No.:CAS No. 14225-80-0)

2-(2,5-Dichlorophenyl)-1H-benzimidazole

Cat. No.: B081348
CAS No.: 14225-80-0
M. Wt: 263.12 g/mol
InChI Key: XWESCMJAJHAFPS-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-1H-benzimidazole (CAS 14225-80-0) is a benzimidazole-based small molecule of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H8Cl2N2 and a molecular weight of 263.13 g/mol, this compound serves as a versatile chemical building block and a privileged scaffold for investigating new pharmacological activities . Benzimidazole derivatives are recognized as isosteres of naturally occurring nucleotides, which allows them to interact with a diverse array of biological targets . This particular derivative enables researchers to explore structure-activity relationships (SAR) within the benzimidazole class, a group known for a wide spectrum of biological properties including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The structural motif of substituting the benzimidazole core with halogen atoms, such as chlorine, is a common strategy in lead optimization to modulate the compound's lipophilicity, electronic properties, and binding affinity . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2N2 B081348 2-(2,5-Dichlorophenyl)-1H-benzimidazole CAS No. 14225-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14225-80-0

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8Cl2N2/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

XWESCMJAJHAFPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl

Other CAS No.

14225-80-0

Synonyms

BENZIMIDAZOLE, 2-(2,5-DICHLOROPHENYL)-

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to Benzimidazole (B57391) Derivatives

The synthesis of 2-arylbenzimidazoles, including the title compound, has evolved significantly from classical condensation methods that often required harsh conditions and produced substantial waste. mdpi.com Modern approaches prioritize efficiency, selectivity, and adherence to the principles of green chemistry. The most common and direct route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, in this case, 2,5-dichlorobenzaldehyde (B1346813). researchgate.net Various catalytic systems and reaction conditions have been developed to optimize this transformation.

Catalytic Cyclization Strategies

Catalytic cyclization is a cornerstone of modern benzimidazole synthesis, offering milder reaction conditions and improved yields. Lewis acids are frequently employed to activate the aldehyde's carbonyl group, facilitating the cyclization process. For instance, erbium triflate (Er(OTf)₃) has been shown to be an effective catalyst for the synthesis of 2-(2,5-dichlorophenyl)-1H-benzimidazole. The reaction of o-phenylenediamine with 2,5-dichlorobenzaldehyde in the presence of 10 mol% Er(OTf)₃ under solvent-free conditions at 80°C yields the product in as little as five minutes.

Other metal-based catalysts have also proven highly effective. A cobalt nanocomposite has been utilized for the coupling of phenylenediamines and aldehydes, providing excellent yields without the need for additives or oxidants. organic-chemistry.org Similarly, iron(III)-porphyrin complexes catalyze a one-pot, three-component reaction between a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) to form benzimidazoles under mild conditions. nih.gov The use of heterogeneous catalysts, such as Pd/C in conjunction with Mont-K10 clay, also enables the selective synthesis of 2-arylbenzimidazoles. researchgate.net These catalytic systems often allow for easy recovery and recycling, adding to their appeal from a green chemistry perspective. organic-chemistry.org

Table 1: Catalytic Cyclization Methods for Benzimidazole Synthesis

CatalystReactantsConditionsKey AdvantagesReference
Erbium Triflate (Er(OTf)₃)o-phenylenediamine, 2,5-dichlorobenzaldehyde10 mol% catalyst, 80°C, 5 min, solvent-freeEco-friendly, rapid reaction, high yield.
Cobalt Nanocompositeo-phenylenediamines, aldehydesAdditive- and oxidant-freeHigh yields, catalyst is recyclable. organic-chemistry.org
Fe(III)-PorphyrinBenzo-1,2-quinone, aldehydes, NH₄OAcRoom temperature, one-potMild conditions, high selectivity. nih.gov
Cobalt Pincer ComplexesAromatic diamines, primary alcoholsBase-freeDehydrogenative coupling, forms H₂O and H₂ as byproducts. acs.org

Catalytic Coupling Reactions

Catalytic cross-coupling reactions represent a powerful alternative for constructing the 2-arylbenzimidazole framework. These methods typically involve the formation of carbon-nitrogen or carbon-carbon bonds, often catalyzed by transition metals like palladium or copper. nih.govnih.gov For example, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully used to functionalize pre-formed benzimidazole cores. nih.gov In one approach, a 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole core is coupled with aryl boronic acids to introduce substituents at the 5-position. nih.gov

Copper-catalyzed reactions are also prevalent. One-pot procedures using a copper catalyst and a ligand like TMEDA can synthesize benzimidazoles from 2-haloanilines, aldehydes, and sodium azide. organic-chemistry.org Another innovative copper-promoted method involves a domino C-N cross-coupling reaction, which has been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov This approach effectively addresses issues like the use of expensive catalysts and the low reactivity of certain precursors. nih.gov

Table 2: Catalytic Coupling Reactions in Benzimidazole Synthesis

Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Suzuki–MiyauraPalladium catalystN-protected-5-bromo-2-nitrophenyl-benzimidazole, aryl boronic acidsFunctionalization at the 5(6)-position with yields up to 81%. nih.gov
Buchwald-HartwigPalladium catalystN-protected-5-bromo-2-nitrophenyl-benzimidazole, sulfonylanilinesFunctionalization at the 5(6)-position. nih.gov
One-pot Three-componentCuCl/TMEDA2-haloanilines, aldehydes, NaN₃Good yields, tolerates various functional groups. organic-chemistry.org
Domino C-N Cross-CouplingCopper catalystThiourea, 2-bromo aniline, iodo benzene (B151609)Addresses low reactivity of bromo precursors; uses a cheaper, air-stable metal. nih.gov

Metal-Free Synthesis Routes

To further enhance the environmental credentials of benzimidazole synthesis, metal-free approaches have been developed. These methods avoid the cost and potential toxicity associated with transition metal catalysts. One notable strategy involves the use of N-iodosuccinimide as an oxidizing agent for the reaction between 1,2-difunctionalized aromatic compounds and various aldehydes. researchgate.net This approach is characterized by very short reaction times and mild conditions.

Another green, metal-free method utilizes a catalytic amount of acetic acid in water to synthesize 2-aryl substituted benzimidazoles from α-aroylketene dithioacetals and o-phenylenediamine, achieving excellent yields. rsc.org Additionally, a novel metal-free synthesis has been reported using N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant for the dehydrogenative coupling of diamines and alcohols. rsc.org These metal-free routes are highly attractive for their practicality and reduced environmental impact. rsc.org

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to benzimidazole synthesis. mdpi.comchemmethod.comchemmethod.com This involves the use of eco-friendly solvents, alternative energy sources, and catalysts that are efficient and recyclable. mdpi.comsphinxsai.com

Deep eutectic solvents (DESs) have emerged as promising green reaction media. nih.govnih.gov These solvents are mixtures of two or more components that, at a specific molar ratio, form a eutectic with a melting point much lower than the individual components. nih.govsemanticscholar.org They are often biodegradable, non-volatile, and inexpensive. nih.govmdpi.com

One innovative approach uses a DES formed from choline (B1196258) chloride and o-phenylenediamine itself, where the solvent also acts as a reactant. nih.govnih.gov This method allows for the selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles by simply adjusting the stoichiometry of the aldehyde. nih.gov Another system employs a DES made from ZrOCl₂·8H₂O and urea, which acts as both an efficient catalyst and the reaction medium for synthesizing 2-substituted benzimidazoles. researchgate.net The use of DESs often simplifies the work-up procedure and enhances reaction yields. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while increasing product yields. sciforum.netasianpubs.orgtandfonline.com This technique is considered a green chemistry tool because it can often be performed without a solvent, thereby reducing waste. sciforum.net

The synthesis of 2-aryl benzimidazoles via the condensation of o-phenylenediamine and aldehydes can be efficiently conducted under microwave irradiation. researchgate.nettandfonline.com In one example, using waste curd water as a catalytic solvent under microwave heating provides a simple, cost-effective, and eco-friendly route to these compounds with yields ranging from 82-96%. tandfonline.com Another microwave-assisted method involves the acid-catalyzed, solvent-free condensation of o-phenylenediamine and aromatic carboxylic acids, which was not successful with conventional heating using only catalytic amounts of acid. daneshyari.com These procedures highlight the power of microwave technology to enable efficient and environmentally benign chemical transformations. tandfonline.comnih.gov

Precursor Design and Derivatization Strategies

The synthesis of this compound and its derivatives relies on the careful selection and design of precursor molecules. These strategies are crucial for achieving desired yields and introducing specific functional groups.

The most common and direct method for synthesizing the this compound scaffold is the condensation reaction between an ortho-phenylenediamine and 2,5-dichlorobenzaldehyde. evitachem.com This reaction can be performed under various conditions, from traditional reflux in solvents like ethanol (B145695) or acetic acid to more modern, catalyzed approaches. evitachem.comresearchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For instance, erbium triflate (Er(OTf)₃) has been shown to be a highly effective Lewis acid catalyst for this condensation, allowing the reaction to proceed in solvent-free conditions with high yields (92-95%) in a short time frame (5 minutes) at 80°C. The catalyst enhances the electrophilicity of the aldehyde's carbonyl group, facilitating the subsequent cyclization. Other catalytic systems, such as manganese dioxide nanoparticles and magnesium oxide, have also been employed to improve reaction efficiency under mild conditions. evitachem.com

The choice of ortho-phenylenediamine can also be varied to introduce substituents onto the benzimidazole ring system. For example, using 4,5-dichloro-o-phenylenediamine would result in a tetrachlorinated final product. nih.gov

ReactantsCatalyst/SolventConditionsYieldReference
o-phenylenediamine, 2,5-dichlorobenzaldehydeEthanol or Acetic AcidRefluxVariable evitachem.com
o-phenylenediamine, 2,5-dichlorobenzaldehydeEr(OTf)₃ (10 mol%)80°C, 5 min, solvent-free92-95%
o-phenylenediamine, 2,5-dichlorobenzaldehydeManganese dioxide nanoparticlesMild conditionsImproved evitachem.com
o-phenylenediamine, 2,5-dichlorobenzaldehydeMagnesium oxideMild conditionsImproved evitachem.com

The nitrogen atoms of the benzimidazole ring in this compound are key sites for functionalization, most commonly through N-alkylation. This process involves reacting the parent benzimidazole with an alkyl halide to introduce an alkyl group onto one of the nitrogen atoms. evitachem.com This modification can significantly alter the compound's physical and biological properties.

Efficient N-alkylation methods have been developed to achieve high yields and selectivity. One such method utilizes a sodium dodecyl sulfate (B86663) (SDS)-aqueous basic medium, which helps to overcome solubility issues of the substrates and can lead to excellent yields (78-96%) in shorter reaction times. For more reactive alkyl halides, the reaction can proceed at room temperature, while less reactive ones may require heating to around 55-60°C. It's important to note that under certain conditions, such as using an excess of the alkyl halide at elevated temperatures, N-alkylation can induce ring-opening of the benzimidazole.

While functionalization at the nitrogen atoms is common, site-selective modification of the carbon atoms of the benzimidazole ring, such as C2-allylation, presents a greater synthetic challenge. However, such modifications are valuable for creating structural diversity. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have been successfully employed for the C-functionalization of benzimidazole derivatives. nih.gov These methods typically involve the use of a pre-functionalized benzimidazole, such as a bromo-substituted derivative, which can then be coupled with various partners like aryl boronic acids or sulfonylanilines. nih.gov

For instance, a strategy could involve the synthesis of a 5(6)-bromo-2-(2,5-dichlorophenyl)-1H-benzimidazole intermediate. This intermediate, after N-protection, could undergo a palladium-catalyzed reaction to introduce an allyl group or other functionalities at the C5(6) position. nih.gov

Reaction Mechanism Elucidation

Understanding the mechanisms behind the formation and transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The formation of the benzimidazole ring from ortho-phenylenediamine and an aldehyde is believed to proceed through a series of well-defined steps. The initial step involves the nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto the carbonyl carbon of the aldehyde (2,5-dichlorobenzaldehyde in this case). researchgate.net This is often facilitated by a catalyst that activates the aldehyde. researchgate.net

This initial adduct then undergoes dehydration to form a Schiff base (imine) intermediate. Subsequently, an intramolecular cyclization occurs, where the second amino group attacks the imine carbon. The final step involves aromatization, typically through oxidation, to yield the stable benzimidazole ring system. researchgate.net The use of an oxidizing agent or allowing the reaction to proceed in the presence of air can facilitate this final step. researchgate.net

Under certain reaction conditions, the formation of side products or alternative intermediates can occur. For example, in the condensation of ortho-phenylenediamines with aldehydes, the formation of 1,5-benzodiazepine derivatives has been observed as a potential side reaction, particularly when a 2:1 molar ratio of aldehyde to diamine is used.

The formation of a bis-imine, where both amino groups of the ortho-phenylenediamine react with two molecules of the aldehyde, is another possible intermediate or side product, though less commonly favored in the synthesis of 2-substituted benzimidazoles. The specific reaction conditions, including the stoichiometry of the reactants, the nature of the catalyst, and the solvent, play a critical role in directing the reaction towards the desired benzimidazole product and minimizing the formation of these other species. primescholars.com

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like 2-(2,5-Dichlorophenyl)-1H-benzimidazole. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each probe different aspects of the molecule's physical and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For benzimidazole (B57391) derivatives, NMR is crucial for assigning protons and carbons in both the benzimidazole and the substituted phenyl rings. researchgate.netugm.ac.id

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the benzimidazole ring system and the dichlorophenyl substituent. A broad singlet, typically observed far downfield (around 12-13 ppm), is characteristic of the N-H proton of the imidazole (B134444) ring, a feature common to many 2-substituted benzimidazoles. rsc.orgrsc.org

The benzimidazole portion of the molecule contains four aromatic protons. Due to the molecule's symmetry, these protons often appear as two multiplets in the aromatic region (approximately 7.2-7.7 ppm). The protons on the dichlorophenyl ring will also produce signals in this region. Specifically, the proton at C6' (ortho to the benzimidazole linkage) is expected to be a doublet, the proton at C4' a doublet of doublets, and the proton at C3' a doublet. In the closely related compound, 2-(2-chlorophenyl)-1H-benzimidazole, the protons of the benzimidazole ring appear as two distinct sets of signals, one around 7.67 ppm and another around 7.25 ppm, while the protons on the substituted phenyl ring are observed between 7.52 and 7.92 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
N-H ~12.7 Broad Singlet Labile proton, shift can vary with concentration and solvent.
Benzimidazole H (4,7) ~7.7 Multiplet Protons ortho to the fused imidazole ring.
Benzimidazole H (5,6) ~7.3 Multiplet Protons meta to the fused imidazole ring.

Note: Data is predicted based on analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 9 distinct aromatic carbon signals and one quaternary imine carbon signal are expected. The most downfield signal, typically around 150 ppm, is assigned to the C2 carbon (N=C-N) of the imidazole ring. rsc.orgresearchgate.net The carbons of the benzimidazole ring typically appear between 115 and 140 ppm. researchgate.net

The carbons of the dichlorophenyl ring will also resonate in the aromatic region. The carbons directly bonded to chlorine (C2' and C5') are expected to show signals influenced by the electronegativity of the halogen. In the spectrum of 2-(2-chlorophenyl)-1H-benzimidazole, the imine carbon (C2) appears at 149.57 ppm, while the other aromatic carbons are found in the range of 127-133 ppm. rsc.org The introduction of a second chlorine atom at the C5' position would further influence the chemical shifts of the phenyl ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 (N=C-N) ~150 Quaternary carbon of the imidazole ring.
C8/C9 (Bridgehead) ~135-143 Quaternary carbons of the benzimidazole fusion.
Dichlorophenyl C ~127-133 Aromatic carbons, including those bonded to chlorine.

Note: Data is predicted based on analysis of structurally similar compounds, including 2-(2-chlorophenyl)-1H-benzimidazole. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. rsc.orgrsc.org The C=N stretching vibration of the imidazole ring typically appears as a strong band around 1620-1630 cm⁻¹. rsc.org

Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C-Cl stretching vibrations associated with the dichlorophenyl group are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹. FT-Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3000-3400 Broad, Medium
Aromatic C-H Stretch 3050-3150 Medium-Weak
C=N Stretch (Imidazole) 1620-1630 Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong

Note: Data is based on typical values for benzimidazole derivatives. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π→π* transitions within the conjugated benzimidazole and dichlorophenyl aromatic systems. These transitions typically result in strong absorption bands in the range of 240-300 nm. The presence of heteroatoms (nitrogen) also allows for n→π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands. The specific substitution pattern on the phenyl ring and the torsional angle between the two ring systems can influence the exact wavelength and intensity of the absorption maxima (λmax). researchgate.netevitachem.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈Cl₂N₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (approximately 262.01 g/mol ).

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks will be observed: the [M]⁺ peak, the [M+2]⁺ peak, and the [M+4]⁺ peak, with relative intensities of approximately 9:6:1. Electron impact (EI) mass spectrometry can also reveal characteristic fragmentation patterns, such as the loss of a chlorine atom or the cleavage of the imidazole ring, often involving the loss of HCN, which is a common fragmentation pathway for benzimidazoles. researchgate.netjournalijdr.com In soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically the most abundant peak, which would be observed at m/z ≈ 263. rsc.org

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Technique Notes
[M]⁺ 262 EI-MS Molecular ion.
[M+2]⁺ 264 EI-MS Isotopic peak due to one ³⁷Cl.
[M+4]⁺ 266 EI-MS Isotopic peak due to two ³⁷Cl.
[M+H]⁺ 263 ESI-MS Protonated molecular ion.
[M-Cl]⁺ 227 EI-MS Fragment from loss of a chlorine atom.

Note: m/z values are nominal masses. The presence and ratio of isotopic peaks are key identifiers.

Solid-State Structural Analysis

In the case of 2-(substituted phenyl)-1H-benzimidazoles, the dihedral angle between the benzimidazole ring and the phenyl ring is a key conformational feature. For instance, in the related compound 2-(2-chlorophenyl)-1H-benzo[d]imidazole, the crystal structure reveals specific N-H---N hydrogen bonding interactions that stabilize the crystal packing. asianpubs.org Similarly, for this compound, X-ray analysis would elucidate how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. This information is critical for understanding the compound's physical properties and its interactions in a biological context.

Ancillary Characterization Methods

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₃H₈Cl₂N₂), elemental analysis would be performed to experimentally determine the weight percentages of carbon, hydrogen, nitrogen, and chlorine. The calculated elemental composition serves as a baseline for comparison with the experimental results, providing a crucial check on the purity and identity of the synthesized compound.

Table 2: Calculated Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightWeight Percentage
CarbonC12.0113156.1359.36%
HydrogenH1.00888.0643.07%
ChlorineCl35.45270.9026.94%
NitrogenN14.01228.0210.65%
Total 263.114 100.02%

Note: Minor discrepancy in total percentage is due to rounding.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. As this compound is a diamagnetic compound with all electrons paired, it would not be expected to produce an EPR signal. However, EPR spectroscopy could be relevant in studies involving the generation of radical species of this compound, for example, through oxidation or reduction reactions, or in studies of its interaction with paramagnetic metal ions.

Magnetic Susceptibility Studies

Extensive literature searches did not yield any specific studies focused on the magnetic susceptibility of the compound this compound. While research on related benzimidazole derivatives and their metal complexes sometimes includes magnetic property investigations, no such data is currently available for this particular molecule. Therefore, a detailed analysis of its magnetic behavior, including experimental data tables, cannot be provided at this time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state electronic energy and density, from which a wide range of molecular properties can be derived. For a molecule like 2-(2,5-Dichlorophenyl)-1H-benzimidazole, DFT would typically be employed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure a high level of theoretical accuracy.

A fundamental step in any computational analysis is geometric optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized geometry provides predictions for bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, this analysis would reveal key structural features, such as the planarity of the benzimidazole (B57391) ring system and the rotational angle of the dichlorophenyl group relative to the benzimidazole core. The presence of two chlorine atoms on the phenyl ring is expected to influence the molecule's conformation through steric and electronic effects.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative. Specific data from published research for this compound is not available.

Parameter Predicted Value (Å or °)
C-N (imidazole) Bond Length Data not available
C=N (imidazole) Bond Length Data not available
C-C (phenyl) Bond Length Data not available
C-Cl Bond Length Data not available
N-C-N Bond Angle Data not available
C-C-Cl Bond Angle Data not available

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The spatial distribution and energy of these orbitals are key to predicting how a molecule will interact with other species.

For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the molecule. Typically, in such benzimidazole derivatives, the HOMO is distributed over the electron-rich benzimidazole ring, while the LUMO might be located on the phenyl ring or delocalized across the entire structure.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. This value is instrumental in predicting the electronic absorption spectra of a compound.

Table 2: Predicted FMO Energies for this compound (Illustrative) This table is illustrative. Specific data from published research for this compound is not available.

Parameter Predicted Value (eV)
EHOMO Data not available
ELUMO Data not available

Chemical hardness (η) and its inverse, chemical softness (S), are derived from the HOMO-LUMO energy gap. Hardness is defined as half the energy gap (η = ΔE / 2). A "hard" molecule has a large energy gap and is less reactive, while a "soft" molecule has a small energy gap and is more reactive. These concepts are central to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Electronegativity (χ) in the context of DFT is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(EHOMO + ELUMO) / 2). It represents the molecule's ability to attract electrons. The electrophilicity index (ω), derived from electronegativity and chemical hardness (ω = χ² / 2η), quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) This table is illustrative. Specific data from published research for this compound is not available.

Descriptor Formula Predicted Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Chemical Softness (S) 1 / η Data not available
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Data not available

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density within a molecule. tsijournals.comresearchgate.net This analysis provides a detailed picture of the electronic structure by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the delocalization. tsijournals.comnih.gov

For benzimidazole derivatives, NBO analysis typically reveals significant intramolecular charge transfer. tsijournals.com Key interactions often involve the donation of electron density from the lone pairs of nitrogen and chlorine atoms to the antibonding orbitals of the ring systems. In the case of this compound, the primary donor-acceptor interactions would be expected to involve:

π → π transitions:* Electron delocalization from the π-orbitals of the phenyl and benzimidazole rings to their corresponding π*-antibonding orbitals, which is characteristic of conjugated systems.

n → π transitions:* The donation of electron density from the nitrogen lone pairs (n) to the π*-antibonding orbitals of the aromatic rings.

n → σ transitions:* Interactions involving the lone pairs of chlorine atoms and the σ*-antibonding orbitals of adjacent C-C or C-N bonds.

Table 1: Illustrative NBO Analysis Data for Benzimidazole-Type Interactions

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kcal/mol)Type of Interaction
LP(1) N(imidazole)π(C=N)Highn → π
LP(1) N(imidazole)π(Aromatic Ring)Moderaten → π
π(Phenyl Ring)π(Benzimidazole Ring)Moderateπ → π
LP(2) Clσ(C-C adjacent)Low to Moderaten → σ

Note: This table provides an illustrative example of typical NBO findings for similar structures. Actual values for this compound would require specific computational results.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is a fundamental tool for interpreting and assigning experimental infrared (IR) and Raman spectra. dergipark.org.tr The theoretical calculations yield a set of vibrational modes and their corresponding frequencies. To accurately assign these modes to specific molecular motions (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is conducted. dergipark.org.tr PED quantifies the contribution of each internal coordinate to a given normal mode, allowing for unambiguous assignments.

For this compound, the vibrational spectrum would be characterized by:

N-H Vibrations: Stretching and bending modes of the imidazole (B134444) N-H group.

C-H Vibrations: Aromatic C-H stretching and in-plane/out-of-plane bending modes.

Ring Vibrations: Stretching and deformation modes of the benzimidazole and dichlorophenyl rings.

C-N Vibrations: Stretching modes within the imidazole ring.

C-Cl Vibrations: Stretching and bending modes associated with the chlorine substituents.

Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a good agreement between calculated and experimental data. dergipark.org.tr

Table 2: Example of Vibrational Mode Assignments using PED

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)PED ContributionAssignment
~3450~3440ν(N-H) 98%N-H stretching
~3100~3090ν(C-H) 95%Aromatic C-H stretching
~1620~1615ν(C=N) 85%C=N stretching of imidazole
~1450~1455ν(C=C) 80%Aromatic ring stretching
~1100~1105β(C-H) 75%In-plane C-H bending
~750~745γ(C-H) 88%Out-of-plane C-H bending
~680~670ν(C-Cl) 90%C-Cl stretching

Note: This table is a representative example. Specific frequencies and PED contributions would be determined from a dedicated computational study on the title compound.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited states of molecules. researchgate.netresearchgate.net It is widely employed to predict and interpret electronic absorption spectra (UV-Vis). nih.gov The calculation provides key information about electronic transitions, including their excitation energies, corresponding wavelengths (λ), and oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net

For this compound, TD-DFT calculations can identify the main electronic transitions responsible for its UV-Vis absorption bands. These transitions typically involve the promotion of an electron from occupied molecular orbitals to unoccupied ones, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The nature of these transitions, often characterized as π → π* or n → π*, provides insight into the electronic behavior of the molecule upon photoexcitation.

Table 3: Representative TD-DFT Data for Electronic Transitions

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.993100.45HOMO → LUMO
S₀ → S₂4.922520.21HOMO-1 → LUMO
S₀ → S₃5.602210.15HOMO → LUMO+1

Note: This table illustrates typical TD-DFT output. The values are based on findings for similar molecules and are not specific experimental or calculated data for this compound. researchgate.net

Advanced Quantum Chemical Modeling

Advanced modeling techniques provide deeper understanding of the molecule's behavior under various conditions, including its reactivity and response to external fields.

Energy Profiles of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in mapping the energy profiles of chemical reactions. An energy profile, or potential energy diagram, illustrates the change in a system's potential energy as reactants are converted into products. iitianacademy.com Key features of this profile include the reactants, products, any reaction intermediates, and, crucially, the transition state. iitianacademy.com

The transition state represents the highest energy point along the reaction coordinate—an unstable, transient arrangement of atoms where bonds are in the process of breaking and forming. iitianacademy.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the minimum energy required to initiate the reaction. iitianacademy.com By calculating the geometries and energies of these stationary points, computational chemistry can elucidate reaction mechanisms, predict reaction rates, and guide the synthesis of new compounds. While specific reaction pathways for this compound require a defined reaction context, this theoretical approach is fundamental to understanding its chemical reactivity.

Solvent Effects on Electronic and Spectroscopic Properties (e.g., Polarizable Continuum Model - PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. wikipedia.orgresearchgate.net Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a structureless, polarizable continuum characterized by its dielectric constant (ε). ohio-state.edu

This approach allows for the calculation of molecular properties such as energies, geometries, and spectroscopic parameters in a solution phase. ohio-state.edunih.gov The solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated self-consistently. q-chem.com Different variations of PCM, such as the Conductor-like PCM (C-PCM), are available in quantum chemistry software packages. wikipedia.org Using PCM, one can study how the electronic transitions (UV-Vis spectra) and vibrational frequencies of this compound shift in solvents of varying polarity.

Prediction of Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

Molecules with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications and data storage. acs.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter is the first-order hyperpolarizability (β), which is the microscopic origin of second-harmonic generation (SHG), a process that doubles the frequency of incident light. researchgate.net

Computational chemistry, particularly DFT, provides a powerful tool for predicting the NLO properties of new molecules, thereby guiding the design of promising NLO materials. biointerfaceresearch.com For organic molecules like benzimidazole derivatives, a large β value is often associated with a donor-π-acceptor architecture that facilitates intramolecular charge transfer. acs.orgbiointerfaceresearch.com By calculating the static and dynamic first-order hyperpolarizability of this compound, its potential as an NLO material can be assessed. These calculations help in understanding the structure-property relationships that govern the NLO response. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activities of chemical compounds based on their molecular structures. For benzimidazole derivatives, QSAR models have been instrumental in identifying key structural features that influence their therapeutic potential.

In the realm of benzimidazole research, QSAR models are frequently developed using quantum chemical descriptors. These descriptors, which include parameters like the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), dipole moment, and atomic charges, are calculated using computational quantum chemistry methods.

For a hypothetical QSAR study on a series of compounds including this compound, the following steps would be typical:

Data Set Compilation : A series of benzimidazole analogues with varying substituents on the phenyl and benzimidazole rings would be synthesized, and their biological activities (e.g., IC50 values against a specific target) would be determined.

Molecular Modeling and Descriptor Calculation : The 3D structures of these molecules would be optimized using methods like Density Functional Theory (DFT). Subsequently, a range of quantum chemical descriptors would be calculated.

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be employed to build a mathematical model correlating the descriptors with the biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. ijpsr.com

A study on 2-thioarylalkyl benzimidazole derivatives, for instance, successfully used quantum chemical descriptors like dipole moment (μ), E-HOMO, and the smallest negative charge of the molecule (q-) to build a QSAR model for their anthelmintic activity. biolscigroup.us Such a model for this compound and its analogues could elucidate how the dichlorophenyl substitution pattern influences its activity.

Table 1: Examples of Quantum Chemical Descriptors Used in Benzimidazole QSAR Studies

DescriptorDescriptionPotential Relevance to this compound
E-HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
E-LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
Dipole Moment (µ) A measure of the overall polarity of the molecule.The dichlorophenyl group would significantly impact the dipole moment.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Important for predicting cell permeability. ijpsr.com

This table is illustrative and based on general QSAR principles and studies on related benzimidazole compounds.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme.

Molecular docking simulations are routinely performed for benzimidazole derivatives to understand their mechanism of action at a molecular level. nih.govnih.govnih.govmdpi.com For this compound, this would involve:

Target Identification : Identifying a relevant biological target. For example, benzimidazoles are known to target enzymes like tubulin, kinases, and various receptors. nih.govnih.govmdpi.com

Docking Simulation : Using software like AutoDock or MOE, the this compound molecule would be placed into the binding site of the target protein. The program would then explore different binding poses and score them based on the predicted binding affinity.

Analysis of Interactions : The best-scoring poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Studies on similar compounds, like 2-(2-chlorophenyl)benzimidazole, have utilized docking to validate their potential as anticancer agents by examining their interactions with breast cancer inhibitor proteins. researchgate.net The docking of this compound would likely reveal that the dichlorophenyl group engages in specific hydrophobic or halogen bond interactions within the binding pocket, which could be crucial for its activity. The benzimidazole core is often involved in hydrogen bonding and pi-pi stacking interactions. nih.gov

Table 2: Potential Molecular Interactions of this compound in a Target Binding Site

Type of InteractionPotential Involving Moiety of the Compound
Hydrogen Bonding The N-H group of the benzimidazole ring.
Hydrophobic Interactions The phenyl and benzimidazole rings.
Pi-Pi Stacking The aromatic systems of the benzimidazole and phenyl rings.
Halogen Bonding The chlorine atoms on the phenyl ring.

This table is a hypothetical representation based on the chemical structure of the compound and common interactions observed in related benzimidazole docking studies.

Structure Property Relationships and Advanced Non Biological Applications

Design Principles for Tailored Properties

The specific arrangement of atoms and functional groups in 2-(2,5-Dichlorophenyl)-1H-benzimidazole is fundamental to its chemical behavior and physical characteristics. The strategic placement of chlorine atoms on the phenyl ring allows for the fine-tuning of its electronic and steric profiles, enabling the design of materials with customized properties.

Impact of Substituent Effects on Electronic and Steric Profiles

Electronic Effects: The chlorine atoms are electron-withdrawing groups, which significantly alter the electron density distribution across the molecule. evitachem.com This electronic influence can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be a desirable trait for certain applications. evitachem.com For instance, a lower LUMO energy can enhance a molecule's ability to interact with DNA. evitachem.com The electron-withdrawing nature of the chlorine atoms also increases the polarity of the compound. evitachem.com

Steric Effects: Steric hindrance refers to the influence of the size and shape of molecules on a chemical reaction. youtube.com In the case of this compound, the dichlorophenyl group is oriented nearly perpendicular to the plane of the benzimidazole (B57391) ring. evitachem.com This three-dimensional arrangement can create steric hindrance, which can impact how the molecule interacts with other molecules or surfaces. evitachem.comyoutube.com This can be a critical factor in the design of catalysts and other functional materials. acs.org

Applications in Materials Science

The versatile benzimidazole scaffold, combined with the specific substitutions of this compound, has led to its exploration in various areas of materials science. bohrium.comresearchgate.net Its unique photophysical and chemical properties make it a candidate for advanced applications.

Organic Light-Emitting Devices (OLEDs) and Optoelectronic Materials

Benzimidazole derivatives are known for their potential in optoelectronics due to their electron-accepting capabilities and their role as a π-bridge in molecular systems. tandfonline.com Some benzimidazole-based compounds exhibit strong luminescence, emitting light in the blue region of the spectrum with high fluorescence quantum yields. researchgate.net This makes them attractive for use in Organic Light-Emitting Devices (OLEDs).

While specific research on this compound in OLEDs is not extensively detailed in the provided results, the broader class of benzimidazole derivatives shows significant promise. For instance, some derivatives have been investigated for their electroluminescent properties, a key requirement for OLEDs. The development of high molecular weight polymers incorporating benzimidazole rings further underscores their potential in creating materials for solar cells and other optoelectronic devices. springerprofessional.de

Chemo- and Biosensors (e.g., as Luminescent Probes)

The benzimidazole structure is an excellent platform for developing chemical sensors due to its ability to chelate metal ions and its pH-sensitive chromogenic properties. tandfonline.com These properties allow benzimidazole derivatives to be used as fluorescent probes for detecting specific analytes. tandfonline.com

The fluorescence of benzimidazole compounds can be modulated by various factors, including solvent polarity and the presence of metal ions. researchgate.net For example, some benzimidazole derivatives have been designed as ratiometric fluorescent sensors for zinc ions (Zn2+). tandfonline.com The interaction with the target analyte causes a detectable change in the fluorescence emission, enabling its detection. tandfonline.com The development of benzimidazole-based sensors is an active area of research, with new systems being designed based on mechanisms like intramolecular charge transfer and photoinduced electron transfer. tandfonline.com

Catalysis (e.g., as Ligands in Coordination Polymers or Organocatalysts)

Benzimidazole derivatives serve as robust N-donor ligands, forming stable complexes with various metal ions, including copper(II). acs.org These metal complexes have shown potential as catalysts in a range of chemical reactions. For instance, copper(II) coordination polymers with benzimidazole-based ligands have demonstrated notable redox activity. acs.org

The catalytic activity can be tuned by modifying the substituents on the benzimidazole ring. The synthesis of benzimidazole derivatives can be achieved using various catalytic methods, including the use of manganese dioxide nanoparticles or magnesium oxide, which can enhance reaction yields and reduce reaction times. evitachem.com Furthermore, silica-supported catalysts have also been employed for the efficient synthesis of 2-arylbenzimidazoles. nih.gov These advancements in catalytic synthesis open up possibilities for creating novel benzimidazole-based catalysts for various industrial applications. bohrium.comresearchgate.net

Role in Agrochemical Research

Benzimidazole and its derivatives have a long history of use in agriculture, primarily as fungicides. bohrium.comresearchgate.netnih.gov They are known for their systemic properties, meaning they can be absorbed by the plant and transported within its tissues to protect against fungal pathogens. nih.gov

Benzimidazole fungicides work by inhibiting the assembly of microtubules, which are essential for fungal cell division. osu.eduglobal-agriculture.com This mode of action provides broad-spectrum activity against a variety of plant diseases caused by fungi. nih.gov While specific data on the agrochemical applications of this compound is limited in the provided search results, the general class of benzimidazole compounds is well-established in this field. The fungicidal efficacy of these compounds has made them a valuable tool in crop protection for several decades. nih.gov

Application as Fungicides and Pesticides in Agriculture

The benzimidazole scaffold is a cornerstone in the development of agricultural fungicides due to its broad-spectrum activity against various plant pathogens. preprints.org The specific derivative, this compound, incorporates a dichlorophenyl group which can enhance its lipophilicity, potentially improving its ability to penetrate fungal cell membranes. Research into benzimidazole derivatives has demonstrated their effectiveness in controlling a range of fungal diseases that impact crops. preprints.org

The fungicidal activity of benzimidazole compounds is often attributed to their ability to interfere with essential biological processes in fungi. evitachem.com For instance, they can disrupt fungal cell membrane integrity or inhibit crucial enzyme activities. evitachem.com The substitution pattern on the phenyl ring plays a significant role in determining the efficacy and spectrum of these compounds. The presence and position of chlorine atoms, as in this compound, are critical for its biological activity. nih.gov

While specific data on the pesticidal activity of this compound is not extensively detailed in the provided search results, the broader class of benzimidazole compounds has been explored for controlling various pests in agricultural settings. google.com The development of new fungicides often involves synthesizing and screening a wide array of derivatives to identify lead compounds with potent and selective activity against target pathogens. nih.govmdpi.com

Table 1: Fungicidal Activity of Selected Benzimidazole Derivatives

Compound/DerivativeTarget FungiActivity Metric (IC50/MIC)Reference
2-chloromethyl-1H-benzimidazole derivative (4m)C. gloeosporioides, A. solani, F. solaniIC50: 20.76, 27.58, 18.60 µg/mL nih.gov
2-chloromethyl-1H-benzimidazole derivative (7f)B. cinereaIC50: 13.36 µg/mL nih.gov
2-chloromethyl-1H-benzimidazole derivative (5b)C. gloeosporioidesIC50: 11.38 µg/mL nih.gov
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazidesA. nigerMIC: 3.12 µg/mL nih.gov
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-aminesS. aureus, B. pumilus, E. coli, P. aeruginosaNotable antimicrobial activity nih.gov
2-substituted benzimidazole derivative (47)A. nigerMIC: 0.018 mM nih.gov
Bisbenzimidazole derivativesVarious fungal strainsMIC: 0.975 - 15.6 µg/mL nih.gov

IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Applications in Analytical Chemistry

The distinct chemical structure and properties of this compound lend themselves to various applications in the field of analytical chemistry.

Utilization as Chromatographic Markers and Standards

In analytical chemistry, particularly in chromatographic techniques, the use of well-characterized compounds as markers or standards is fundamental for the accurate identification and quantification of analytes. Given its stable, heterocyclic aromatic structure, this compound can serve as a reference compound. nih.gov Its specific retention time in chromatographic systems like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would allow for the qualitative identification of this compound in a mixture.

Furthermore, as a pure substance with a defined molecular weight, it can be used to create standard solutions of known concentrations. nih.govchemsrc.com These standards are essential for generating calibration curves, which are then used to determine the concentration of the same compound in unknown samples. The detection of benzimidazole fungicide residues in environmental and food samples is an area where such standards are crucial for ensuring safety and regulatory compliance. preprints.org

Spectroscopic Probes for Quantitative Analysis

The spectroscopic properties of this compound provide a basis for its use as a probe in quantitative analysis. The benzimidazole ring system is inherently fluorescent, and substitutions on this core structure can modulate its spectroscopic characteristics. This intrinsic fluorescence can be exploited for detection and quantification.

Techniques such as fluorescence spectroscopy could be employed for the sensitive measurement of this compound. The intensity of the emitted light, at a characteristic wavelength, would be directly proportional to the concentration of the compound, forming the basis of a quantitative assay. While the specific spectroscopic properties of this compound are not detailed in the provided results, the general principles of using fluorescent organic molecules as probes are well-established. The interaction of benzimidazole derivatives with biological macromolecules, such as DNA, can also lead to changes in their spectroscopic signals, a phenomenon that can be harnessed for analytical purposes. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

Host-Guest Chemistry Involving Benzimidazole (B57391) Derivatives

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of a larger host molecule that encapsulates a smaller guest molecule. This interaction is highly selective and is driven by a combination of non-covalent forces. Benzimidazole derivatives are frequently employed in such systems due to their aromatic nature, hydrogen bonding capabilities, and potential for modification. nih.govresearchgate.net

Inclusion complexes are a class of host-guest systems where the guest molecule is entrapped within the cavity of a host. While specific studies on the formation of inclusion complexes with 2-(2,5-Dichlorophenyl)-1H-benzimidazole are not extensively documented in publicly available literature, the broader family of benzimidazole derivatives has been shown to form stable inclusion complexes with various host molecules, such as cyclodextrins and cucurbiturils. nih.govresearchgate.netscielo.brresearchgate.net

For instance, other benzimidazole derivatives, like albendazole (B1665689) and fenbendazole, have been shown to form inclusion complexes with β-cyclodextrin and hydroxypropyl-β-cyclodextrin, leading to a significant increase in their aqueous solubility. scielo.br The formation of these complexes is confirmed through techniques like ¹H NMR spectroscopy, which reveals shifts in the proton signals of both the host and guest molecules upon complexation. scielo.bracs.org Similarly, tetramethyl cucurbit nih.govuril (TMeQ nih.gov) has been demonstrated to form 1:1 host-guest inclusion complexes with various 2-heterocyclic substituted benzimidazole derivatives. nih.govresearchgate.netrsc.org The primary driving forces for the formation of these complexes are reported to be hydrogen bonding and ion-dipole interactions. nih.govresearchgate.net

Host MoleculeGuest Molecule (Benzimidazole Derivative)StoichiometryPrimary Driving ForcesRef.
β-cyclodextrinAlbendazole-- scielo.br
Hydroxypropyl-β-cyclodextrinFenbendazole-- scielo.br
Tetramethyl cucurbit nih.govuril (TMeQ nih.gov)2-heterocyclic substituted benzimidazoles1:1Hydrogen bonding, ion-dipole interactions nih.govresearchgate.net
α-cyclodextrinBenzimidazolium salts with para-halogenophenyl groups-- researchgate.net
β-cyclodextrinBenzimidazolium salts with para-halogenophenyl groups-- researchgate.net

Non-Covalent Interactions Driving Supramolecular Assembly

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of various non-covalent interactions. For this compound, these interactions are crucial in determining its crystal packing and, by extension, its physical properties.

Hydrogen bonds are among the strongest and most directional non-covalent interactions. acs.orgnih.gov In the case of this compound, the benzimidazole moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). This allows for the formation of robust hydrogen-bonded chains or networks in the solid state. For example, in the crystal structure of a related phenol-substituted benzimidazole, O-H···N hydrogen bonds between the phenol (B47542) group and the benzimidazole nitrogen atom lead to the formation of chains. nih.gov Similar N-H···N hydrogen bonding is a common motif in the crystal structures of benzimidazole derivatives, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The presence of the chlorine atoms on the phenyl ring can also influence the hydrogen bonding through the formation of weaker C-H···Cl interactions.

The planar aromatic rings of the benzimidazole and dichlorophenyl moieties in this compound make it an ideal candidate for π-π stacking interactions. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, are a significant driving force in the self-assembly of aromatic molecules. rsc.orgrsc.org The geometry of these interactions can vary, with common arrangements being face-to-face, parallel-displaced, and T-shaped (edge-to-face). In many crystal structures of benzimidazole derivatives, π-π stacking is a recurrent motif. nih.gov For instance, in furan-substituted benzimidazoles, both head-to-tail and head-to-head stacking arrangements have been observed, with calculated interaction energies highlighting their importance in the stability of the crystal lattice. nih.gov The presence of the electron-withdrawing chlorine atoms on the phenyl ring of this compound can further modulate the nature of these π-π stacking interactions by altering the quadrupole moment of the aromatic ring.

Interaction TypeDescriptionPotential Role in this compound
Hydrogen Bonding Directional interaction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor). acs.orgFormation of chains or networks via N-H···N interactions between benzimidazole moieties. Potential for weaker C-H···Cl interactions.
Van der Waals Interactions Non-specific attractive or repulsive forces between atoms and molecules.Contribution to the overall crystal packing and lattice energy.
π-π Stacking Interactions Non-covalent interaction between aromatic rings. nih.govStacking of benzimidazole and dichlorophenyl rings, contributing significantly to the stability of the solid-state structure. rsc.orgrsc.orgnih.gov

Ion-Dipole Interactions

While specific studies on the ion-dipole interactions of this compound are not extensively detailed in the available literature, the inherent electronic structure of the molecule provides a basis for such interactions. The benzimidazole moiety possesses a significant dipole moment arising from the difference in electronegativity between the nitrogen and carbon atoms.

Coordination Chemistry of Benzimidazole Derivatives.benchchem.comresearchgate.netmdpi.com

Benzimidazole and its derivatives are highly versatile ligands in coordination chemistry. Their ability to coordinate with metal ions through the imine nitrogen atom of the imidazole (B134444) ring makes them valuable building blocks for constructing a wide array of metal-organic complexes. mdpi.com The coordination can result in mononuclear complexes, or, if the ligand is designed to bridge metal centers, it can lead to the formation of extended one-, two-, or three-dimensional structures. mdpi.com The specific substituents on the benzimidazole core, such as the 2,5-dichlorophenyl group in the compound of interest, play a crucial role in determining the final structure and properties of the resulting coordination compound by exerting steric and electronic effects.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs).nih.gov

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Benzimidazole-based ligands are frequently employed in the synthesis of these materials due to their rigid structure and effective coordinating ability. rsc.org Ligands containing benzimidazole units can act as spacers or linkers, connecting metal centers to form extended networks. researchgate.net

Table 1: Examples of Benzimidazole-based Coordination Polymers/MOFs

Ligand Metal Ion(s) Resulting Structure Type Reference
5-(benzimidazole-1-yl)isophthalic acid Cd(II), Zn(II), Co(II), Ni(II) 3D Network Frameworks rsc.org
2,2'-(1,4-butanediyl)bis-1,3-benzimidazole Cd(II) 1D Chain and 2D Layer Network researchgate.net
2-(Pyridin-4-yl)-1H-benzimidazole Zn(II) Dinuclear and Mononuclear Complexes mdpi.com

Ligand Design for Specific Coordination Geometries and Properties

The design of ligands is a critical aspect of modern coordination chemistry, allowing for the synthesis of metal complexes with tailored geometries and functionalities, such as specific magnetic, optical, or catalytic properties. rsc.org The substitution pattern on the benzimidazole ring is a key tool for fine-tuning these characteristics.

Q & A

Q. Methodological considerations :

  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction kinetics.
  • Acid catalysts (e.g., HCl, PPA) influence protonation and cyclization efficiency.
Method Reagents/ConditionsKey ObservationsReference
Ethanol refluxGlacial acetic acid, 4 hoursModerate yield, simple workup
PPA cyclization30% H₂O₂, HCl, refluxHigher purity, scalable

How is the structural identity of this compound confirmed?

Basic
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR resolves aromatic protons and substituent patterns (e.g., dichlorophenyl vs. benzimidazole ring protons). A singlet for the NH proton (δ ~12-13 ppm) confirms the 1H-benzimidazole tautomer .
  • ¹³C NMR identifies chlorine-substituted carbons (δ ~125-140 ppm) .

Q. X-ray crystallography :

  • Determines dihedral angles between the benzimidazole core and substituents. For example, a dihedral angle of 24.07° between the benzimidazole and chlorophenyl rings suggests steric or electronic interactions .

How can researchers optimize synthesis for improved yields or selectivity?

Q. Advanced

  • Catalyst screening : Replace PPA with milder acids (e.g., Na₂S₂O₅ in DMF) to reduce side reactions .
  • Temperature control : Lower reflux temperatures (80–100°C) minimize decomposition of heat-sensitive intermediates .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time and improves energy efficiency .

Q. Example optimization workflow :

Screen catalysts (PPA, HCl, Na₂S₂O₅).

Monitor reaction progress via TLC or HPLC.

Isolate intermediates to identify rate-limiting steps.

What methodologies are used to evaluate the biological activity of this compound?

Q. Basic

  • Antimicrobial assays :
    • Tube dilution method : Determines minimum inhibitory concentration (MIC) against bacteria (e.g., E. coli) and fungi (e.g., C. albicans) using ampicillin and fluconazole as standards .
    • Disc diffusion : Measures zone of inhibition to compare potency across derivatives .
Compound MIC (μg/mL, Bacteria)MIC (μg/mL, Fungi)Reference
2-(p-chlorophenyl) analog12.525

How do structural variations (e.g., substituent position) impact biological activity?

Q. Advanced

  • Chlorine substitution :
    • 2,5-Dichloro substitution enhances lipophilicity, improving membrane permeability compared to mono-chloro analogs .
    • Ortho-substituted derivatives exhibit steric hindrance, reducing binding to microbial targets .
  • Crystallographic insights : Dihedral angles >20° between aromatic rings correlate with reduced planarity and altered intermolecular interactions .

Q. Strategy for SAR studies :

Synthesize derivatives with varying substituent positions.

Compare activity data (MIC, IC₅₀) and computational docking results.

How can contradictions in biological activity data be resolved?

Q. Advanced

  • Assay variability : Use orthogonal methods (e.g., tube dilution + disc diffusion) to confirm activity .
  • Solubility adjustments : Add co-solvents (e.g., DMSO) to address false negatives caused by poor aqueous solubility .
  • Structural validation : Re-characterize compounds with conflicting data via X-ray crystallography to rule out polymorphic variations .

Case study : A derivative showing low activity in disc diffusion but high potency in tube dilution may require solubility optimization or revised diffusion protocols .

What computational tools predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Simulate binding to microbial enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with MIC values to design potent analogs .

Example finding : Electron-withdrawing groups (e.g., -Cl) at the 2,5-positions enhance binding to fungal lanosterol demethylase .

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